4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester
Overview
Description
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester is a complex organic compound characterized by its thiazole ring, a trifluoromethyl group, and a carboxylic acid ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-trifluoromethylphenylboronic acid and 4-methylthiazole-5-carboxylic acid methyl ester.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to form the thiazole ring. This involves the use of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the reaction is scaled up using reactors capable of handling large volumes. Continuous monitoring ensures consistent product quality.
Catalyst Recycling: The palladium catalyst is often recycled to reduce costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, involving reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, diethyl ether.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated thiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Used in the manufacture of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the thiazole ring contributes to the compound's stability and reactivity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylboronic acid: Used in cross-coupling reactions.
2-Methyl-4-(trifluoromethyl)phenylthioacetic acid: Acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness: The presence of both the trifluoromethyl group and the thiazole ring in 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester provides unique chemical properties that are not found in other similar compounds
Properties
IUPAC Name |
methyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)20-11(17-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCAYMRAAISDNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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